molecular formula C22H23Cl2N3O3 B11164874 1-butyl-N-{4-[(3,5-dichlorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide

1-butyl-N-{4-[(3,5-dichlorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11164874
M. Wt: 448.3 g/mol
InChI Key: DGFDOBSHGIKQDF-UHFFFAOYSA-N
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Description

1-butyl-N-{4-[(3,5-dichlorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a carboxamide group, and a dichlorophenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-N-{4-[(3,5-dichlorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the carboxamide group, and the attachment of the dichlorophenyl moiety. Common reagents used in these reactions include butylamine, 3,5-dichlorophenyl isocyanate, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-butyl-N-{4-[(3,5-dichlorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-butyl-N-{4-[(3,5-dichlorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-butyl-N-{4-[(3,5-dichlorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and carboxamides with dichlorophenyl groups. Examples include:

  • N-{4-[(3,5-dichlorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide
  • 1-butyl-N-{4-[(2,4-dichlorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide

Uniqueness

1-butyl-N-{4-[(3,5-dichlorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a butyl group, a dichlorophenyl moiety, and a pyrrolidine ring makes it a valuable compound for various applications.

Properties

Molecular Formula

C22H23Cl2N3O3

Molecular Weight

448.3 g/mol

IUPAC Name

1-butyl-N-[4-[(3,5-dichlorophenyl)carbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H23Cl2N3O3/c1-2-3-8-27-13-15(9-20(27)28)22(30)25-18-6-4-14(5-7-18)21(29)26-19-11-16(23)10-17(24)12-19/h4-7,10-12,15H,2-3,8-9,13H2,1H3,(H,25,30)(H,26,29)

InChI Key

DGFDOBSHGIKQDF-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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